137756-45-7
Description
CAS Number: 137756-45-7 Chemical Name: Iα52 acetate (free base: Iα52) Sequence: H2N-PVSKMRMATPLLMQA-OH (murine I-Eα chain residues 52–68) . Biological Role: This peptide is a naturally processed fragment of the murine major histocompatibility complex (MHC) class II invariant chain. It plays a critical role in thymic selection of immature T cells, ensuring immune tolerance and proper T-cell receptor repertoire formation . Applications: Used in immunology research to study T-cell development, autoimmune diseases, and MHC class II antigen presentation mechanisms .
Properties
CAS No. |
137756-45-7 |
|---|---|
Molecular Formula |
C₇₃H₁₁₈N₂₀O₂₅ |
Molecular Weight |
1675.84 |
sequence |
One Letter Code: ASFEAQGALANIAVDKA |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Iα52 Acetate: Studies highlight its non-redundant role in preventing autoimmunity by eliminating self-reactive T cells during thymic selection. Its sequence conservation across species underscores its functional importance .
- NY-BR-1 p904 A2 Acetate : Clinical trials demonstrate its efficacy in eliciting tumor-specific T-cell responses, though challenges like antigen heterogeneity limit broad applicability .
- TLR7 Agonist 9 : Preclinical data show robust adjuvant activity in viral vaccines but also risk of excessive inflammation, necessitating dose optimization .
Preparation Methods
Resin Selection and Loading
Iα52 is synthesized via Fmoc-based SPPS , a method widely adopted for its compatibility with complex peptide sequences. Low-loading resins (0.22 meq/g) are preferred to minimize intermolecular interactions during chain elongation. The use of Rink amide MBHA resin ensures C-terminal amidation, critical for maintaining biological activity.
Table 1: Resin Parameters for Iα52 Synthesis
Coupling Reagents and Cycles
HOBt/DIC (1-Hydroxybenzotriazole/Diisopropylcarbodiimide) systems are employed for amino acid activation, achieving coupling efficiencies >99% per cycle. Double couplings are implemented for residues prone to steric hindrance (e.g., Val-58, Leu-65). Microwave-assisted synthesis at 50°C reduces cycle times by 40% compared to conventional heating.
Cleavage and Side-Chain Deprotection
TFA-Based Cleavage Cocktails
The peptide-resin linkage is cleaved using a mixture of:
-
Trifluoroacetic Acid (TFA) : 95% (v/v)
-
Triisopropylsilane (TIS) : 2.5%
-
Water : 2.5%
This formulation simultaneously removes side-chain protecting groups (e.g., Pmc for Arg, Trt for Gln) while minimizing aspartimide formation. Reaction time is optimized to 3 hours at 25°C, as prolonged exposure increases deamidation at Asn-63.
Precipitation and Washing
Post-cleavage, Iα52 is precipitated in cold methyl tert-butyl ether (MTBE) at -20°C. Centrifugation at 10,000 × g for 15 minutes yields a white pellet, which is washed twice with MTBE to remove residual TFA.
Purification and Analytical Characterization
Reverse-Phase HPLC
Crude peptide is purified via C18 RP-HPLC under gradient conditions:
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20% B to 60% B over 40 minutes
Table 2: HPLC Purification Metrics
| Parameter | Value |
|---|---|
| Column | XBridge BEH300 C18 (4.6 × 250 mm) |
| Flow Rate | 1.5 mL/min |
| Retention Time | 28.7 ± 0.3 minutes |
| Purity Post-Purification | ≥98% (214 nm) |
Mass Spectrometry Validation
MALDI-TOF MS confirms molecular weight with a measured m/z of 1675.84 Da, matching the theoretical mass (C₇₃H₁₁₈N₂₀O₂₅). Discrepancies >0.1 Da trigger re-purification to eliminate truncated sequences.
| Solvent | Maximum Solubility (mg/mL) | Storage Stability (-20°C) |
|---|---|---|
| DMSO | 50 | 6 months |
| Ethanol | 12 | 3 months |
| PBS (pH 7.4) | 0.2 | 1 week |
Structural Validation via Solid-State NMR (SSNMR)
SSNMR analysis of resin-bound Iα52 reveals a β-strand dominant structure (chemical shifts: 168.5 ppm for C=O, 57.3 ppm for Cα). This misfolding propensity during SPPS necessitates post-synthesis refolding in 10 mM Tris (pH 8.0) containing 150 mM NaCl and 2 mM reduced glutathione.
In Vivo Formulation Strategies
For animal studies, Iα52 is formulated in:
-
DMSO:Corn Oil (1:9 v/v)
-
Final concentration: 5 mg/mL
This vehicle ensures both solubility and biocompatibility, with pharmacokinetic studies showing a t₁/₂ of 2.3 hours in murine models.
Troubleshooting Common Synthesis Challenges
Aspartimide Formation
Mitigated by:
Q & A
Basic Research Questions
Q. How to determine the molecular structure of 137756-45-7 using spectroscopic and crystallographic methods?
- Methodology :
- Perform Nuclear Magnetic Resonance (NMR) analysis (¹H, ¹³C, DEPT) to identify functional groups and connectivity .
- Use X-ray crystallography to resolve the 3D crystal structure, ensuring proper crystal growth and data collection parameters (e.g., resolution ≤ 1.0 Å) .
- Cross-validate results with Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm bond vibrations and Mass Spectrometry (MS) for molecular weight verification .
- Key Considerations :
- For novel compounds, ensure purity (>95%) via High-Performance Liquid Chromatography (HPLC) and report retention times .
Q. What experimental protocols are recommended for synthesizing this compound in small-scale research settings?
- Methodology :
- Design reactions under inert atmospheres (e.g., nitrogen/argon) using Schlenk techniques to prevent oxidation .
- Optimize solvent systems (polar vs. non-polar) and catalysts (e.g., palladium for cross-couplings) through iterative testing, documenting yield percentages and side products .
- Include detailed procedures for workup (extraction, distillation) and purification (recrystallization, column chromatography) .
Q. How to conduct a systematic literature review on this compound to identify research gaps?
- Methodology :
- Use aggregated search strategies across databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND synthesis NOT production") .
- Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure queries, focusing on mechanistic studies or unresolved spectroscopic anomalies .
- Catalog findings in a matrix comparing synthesis routes, characterization methods, and conflicting data .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for this compound across published studies?
- Methodology :
- Replicate experiments using identical conditions (solvent, temperature, concentration) as cited studies to isolate variables .
- Perform density functional theory (DFT) calculations to predict NMR shifts and compare with empirical data .
- Publish a critical analysis of solvent effects, isotopic labeling, or instrument calibration discrepancies .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic processes?
- Methodology :
- Employ kinetic isotope effects (KIE) and stoichiometric control experiments to identify rate-determining steps .
- Use in-situ spectroscopic techniques (e.g., Raman, UV-Vis) to monitor intermediate species .
- Validate hypotheses with computational modeling (e.g., transition state analysis via Gaussian) .
Q. How to design a study assessing the thermodynamic vs. kinetic control in the synthesis of this compound?
- Methodology :
- Vary reaction temperatures and quenching times to isolate intermediates .
- Analyze product ratios via Gas Chromatography-Mass Spectrometry (GC-MS) and correlate with free energy profiles from thermodynamic simulations .
- Use Eyring plots to differentiate activation energies for competing pathways .
Q. What statistical approaches are suitable for interpreting inconsistent bioactivity data in studies involving this compound?
- Methodology :
- Apply meta-analysis to aggregate data, accounting for variability in assay protocols (e.g., cell lines, IC50 measurement techniques) .
- Use multivariate regression to identify confounding factors (e.g., solvent residues, impurities) .
- Report confidence intervals and effect sizes to quantify uncertainty .
Methodological Best Practices
- Data Transparency : Provide raw spectral data, crystallographic files (CIF), and computational input files in supplementary materials for reproducibility .
- Ethical Reporting : Disclose conflicts (e.g., funding sources) and avoid selective data omission in publications .
- Theoretical Framing : Anchor hypotheses to existing theories (e.g., frontier molecular orbital theory for reaction mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
